molecular formula C15H14Cl2N2O B5522656 N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide

N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide

Cat. No. B5522656
M. Wt: 309.2 g/mol
InChI Key: OMWCGOHGWDFHJP-UHFFFAOYSA-N
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Description

"N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide" is a chemical compound of interest due to its unique structure and potential applications in various fields. Its synthesis and properties have been explored in different studies to understand its behavior and interactions at the molecular level.

Synthesis Analysis

The synthesis of N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide and related compounds typically involves the reaction of appropriate benzamide derivatives with chlorinating agents or through other functional group transformations. These synthetic routes offer insights into the chemical flexibility and reactivity of the benzamide backbone (Saeed, Hussain, Abbas, & Bolte, 2010).

Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide reveals its conformation and the orientation of its functional groups. This information is crucial for understanding its chemical behavior and interactions. The compound has been shown to exhibit specific conformational characteristics due to the positioning of its dichlorophenyl and dimethylamino groups (Gowda, Tokarčík, Kožíšek, Sowmya, & Fuess, 2008).

Chemical Reactions and Properties

The chemical reactions involving N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide are influenced by its functional groups and overall structure. Its reactivity can be explored through various chemical transformations, providing insights into its potential applications and behavior under different conditions.

Physical Properties Analysis

The physical properties of N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide, such as solubility, melting point, and crystalline structure, are essential for its characterization and application. These properties are determined by its molecular structure and the intermolecular interactions it can form (Gowda et al., 2008).

Scientific Research Applications

Herbicide Development

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide, has been identified as a potent herbicide effective against both annual and perennial grasses. Its potential applications extend to forage legumes, certain turf grasses, and cultivated crops, indicating its significance in agricultural advancements (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Anticonvulsant Properties

Research on N-(substituted)-4-aminobenzamides, closely related to the chemical , has unveiled several compounds with anticonvulsant properties. This includes efforts to synthesize analogues to limit metabolic inactivation, thereby enhancing their efficacy against seizures. The anticonvulsant activities of these compounds were determined through their ability to inhibit seizures induced in rats, comparing their effectiveness to existing medications like carbamazepine (E. Afolabi, V. Okolie, 2013).

Chemical Synthesis and Evaluation

The synthesis and evaluation of novel benzamides for their biological activities have been a focus of research. For instance, novel benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity, showcasing the versatility of benzamide derivatives in medicinal chemistry. This research highlights the potential of such compounds in the development of new therapeutic agents (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Electrocatalysis and Environmental Applications

The use of electrocatalytic processes to degrade environmental pollutants, such as diuron (a compound structurally similar to N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide), has been explored. These studies investigate the mechanisms and products of electrocatalytic degradation, providing insight into potential environmental applications for managing pollution (K. Macounová, J. Klima, C. Bernard, C. Degrand, 1998).

Drug Development and Pharmacological Characterization

The opioid receptor agonist activity of related compounds has been characterized to understand their pharmacological profile better. This research is crucial for developing new therapeutic agents targeting opioid receptors, potentially offering alternatives with fewer side effects or reduced abuse potential (Julian J. Ott, Mona M Spilhaug, S. Maschauer, Waqas Rafique, J. Jakobsson, Karoline Hartvig, H. Hübner, P. Gmeiner, O. Prante, P. Riss, 2020).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-14-7-6-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWCGOHGWDFHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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